2-(3,5-Dimethylisoxazol-4-yl)ethanol
Overview
Description
“2-(3,5-Dimethylisoxazol-4-yl)ethanol” is a unique chemical compound with the empirical formula C7H11NO2 . It has a molecular weight of 141.17 and is typically in liquid form . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “2-(3,5-Dimethylisoxazol-4-yl)ethanol” isCC1=C(CCO)C(C)=NO1
. The InChI string is 1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3
. These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-(3,5-Dimethylisoxazol-4-yl)ethanol” is a liquid at room temperature . It has a molecular weight of 141.17 . The compound is non-combustible .Scientific Research Applications
Polymer Synthesis
3,5-Dimethyl-4-vinylisoxazole, derived from 2-(3,5-dimethylisoxazol-4-yl)ethanol, has been utilized in the synthesis of polymers. These polymers are notable for having pendant isoxazole rings, which are produced in the presence of radical initiators (Bertini, Munno, & Pocci, 1976).
Synthesis of Novel Compounds
This chemical has played a role in the synthesis of various novel compounds, such as 1-{[(3,4-dimethylisoxazol-5-yl)imino]methyl}-2-naphthol and anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine. These syntheses often involve condensation reactions in ethanol and are characterized by techniques like IR, NMR, and mass spectrometry (Asiri & Khan, 2010); (Asiri & Khan, 2011).
Molecular Structure Analysis
The compound has been used in studies focusing on molecular structures and interactions. For instance, the synthesis and crystal structure of 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol were investigated, utilizing single crystal X-ray diffraction and DFT calculations (Long, Qin, Wu, Zou, & Zhou, 2019).
Coordination Chemistry
It also finds applications in coordination chemistry, particularly in the study of metal-ligand interactions. Research on the coordination behavior of (3,5-dimethyl-1H-pyrazol-1-yl)ethanol with various metals like Pd(II), Zn(II), and Cu(II) has been conducted. These studies involve the synthesis of new compounds with different geometries and nuclearities, contributing significantly to our understanding of metal coordination complexes (Muñoz, Pons, Ros, Font‐Bardia, Kilner, & Halcrow, 2011).
Agricultural and Medicinal Chemistry
Compounds like 2-(1H-1,2,4-triazol-1-yl)ethanols, which have close relevance to 2-(3,5-Dimethylisoxazol-4-yl)ethanol, are of interest in agricultural and medicinal chemistry due to their herbicidal and antifungal activities. Research has been conducted on the selective generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds, demonstrating the compound's versatility in creating substituted triazoles (Lassalas, Claraz, Tran, Vors, Tsuchiya, Coqueron, & Cossy, 2017).
Ethylene Oligomerization Catalysis
This compound has been investigated for its use in synthesizing pyrazolyl iron, cobalt, nickel, and palladium complexes, which are evaluated as catalysts for ethylene oligomerization. These studies are pivotal in the field of catalysis and industrial chemistry (Ainooson, Ojwach, Guzei, Spencer, & Darkwa, 2011).
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSACOUKYXVIGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509253 | |
Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylisoxazol-4-yl)ethanol | |
CAS RN |
83467-34-9 | |
Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.